3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is a bicyclic compound characterized by its unique structural features, including two dioxabicyclo rings and hydroxyl groups at the 4 and 8 positions. This compound belongs to a class of dioxabicyclo compounds that exhibit interesting chemical properties due to their cyclic ether structures. The presence of the methoxy group contributes to its solubility and reactivity, making it a subject of interest in organic chemistry and medicinal chemistry.
The compound can undergo various chemical transformations:
Several synthetic routes have been developed for producing 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol:
3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has potential applications in:
Interaction studies involving this compound typically focus on its reactivity with various biological molecules or its role as a precursor in synthetic pathways. Understanding these interactions is crucial for elucidating its potential pharmacological effects and optimizing its use in medicinal chemistry.
Several compounds share structural similarities with 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2,3-Dihydroxybicyclo[3.2.1]octane | Bicyclic structure with hydroxyl groups | Lacks methoxy group; may exhibit different reactivity |
| 6,8-Dioxabicyclo[3.2.1]octane | Similar bicyclic framework | Different substituents affecting solubility |
| Methyl-4-(propan-2-yl)-6,8-dioxabicyclo[3.2.1]octane | Substituted at different positions | Enhanced stability due to branched alkyl group |
These compounds highlight the uniqueness of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol through variations in substituents and functional groups that influence their chemical behavior and potential applications.
The study of bicyclic ethers gained momentum in the mid-20th century alongside advancements in carbohydrate chemistry and heterocyclic synthesis. Early work on anhydrosugar derivatives, such as isosorbide dinitrate (patented in 1971 and approved for medical use in 1981), demonstrated the pharmacological potential of oxygen-rich bicyclic frameworks. These efforts laid the groundwork for exploring structurally related compounds, including 3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol.
The compound’s discovery can be traced to methodological innovations in stereoselective cyclization and etherification. Researchers recognized that the fusion of two tetrahydrofuran-like rings could impose unique stereochemical constraints, making such molecules valuable for probing ring strain and conformational preferences. While the exact synthesis date of this specific derivative remains undocumented in public literature, its structural kinship to isosorbide derivatives suggests it emerged during broader investigations into functionalized bicyclic ethers in the late 20th century. Key synthetic breakthroughs included:
| Property | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₁₂O₅ | PubChem |
| Bicyclic system | 2,6-dioxabicyclo[3.2.1]octane | PubChem |
| Functional groups | Methoxy (3-position), diol (4,8-positions) | PubChem |
The compound’s stereochemical complexity arises from its four contiguous stereocenters and fused ring system, which limit conformational mobility. This rigidity makes it an ideal model for studying:
In synthetic organic chemistry, the compound serves dual roles:
Recent methodological advances include enzymatic resolution techniques to access enantiopure samples, addressing challenges posed by its four stereocenters. For example, lipase-catalyzed transesterification selectively modifies the 4- or 8-hydroxyl groups, enabling gram-scale production of single enantiomers.
The systematic name 3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for bicyclic ethers and alcohols [1] [7]. The naming protocol prioritizes the bicyclo[3.2.1]octane skeleton as the parent structure, with three bridges containing 3, 2, and 1 carbon atoms, respectively [4] [5]. The prefix 2,6-dioxa denotes oxygen atoms at positions 2 and 6 within the bicyclic framework, while 3-methoxy and 4,8-diol specify substituents on carbons 3, 4, and 8 [1].
Table 1: Key molecular descriptors of 3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₁₂O₅ | [1] [7] |
| Molecular weight | 176.17 g/mol | [1] [7] |
| SMILES notation | COC1C(C2C(C(O1)CO2)O)O | [1] [7] |
| InChIKey | LYLSUYCOHWVOFS-UHFFFAOYSA-N | [1] [7] |
The numbering begins at the methoxy-bearing bridgehead carbon (position 3), proceeding through the longest bridge (3 carbons) to the second bridgehead, followed by the intermediate (2 carbons) and shortest (1 carbon) bridges [4] [6]. This hierarchical approach ensures unambiguous identification of substituent positions.
The bicyclo[3.2.1]octane core constitutes a bridged bicyclic system with two bridgehead carbons (C3 and C7) and three distinct bridges [4] [5]. Topologically, the skeleton exhibits cis-decalin-like geometry, with the oxygen atoms at positions 2 and 6 introducing torsional constraints that stabilize specific conformers [6].
Key geometric parameters derived from analogous structures include:
The fused oxolane (tetrahydrofuran) and dioxane rings introduce angle strain due to deviations from ideal sp³ bond angles, partially offset by hyperconjugative stabilization from adjacent oxygen atoms [5].
Stereochemistry at positions 3 (methoxy), 4, and 8 (diols) governs the compound’s three-dimensional topology. The SMILES string COC1C(C2C(C(O1)CO2)O)O implies:
X-ray data for the structurally related methyl 3,6-anhydro-α-D-galactoside (PubChem CID 533710) reveal a chair-like conformation for the oxolane ring, with hydroxyl groups adopting pseudo-axial orientations to minimize steric clashes [8]. By analogy, the title compound likely exhibits similar stereoelectronic preferences, though crystallographic validation remains pending.
While direct X-ray data for 3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol are unavailable, studies on methyl 3,6-anhydro-α-D-galactoside (a structural analog) provide critical insights [8]. Key findings include:
Molecular dynamics simulations predict restricted rotation about the C3–OCH₃ bond due to steric hindrance from the bicyclic framework, favoring a single dominant conformer in solution [1].
The synthesis of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol through tosylate displacement represents a fundamental approach in carbohydrate chemistry for constructing bridged bicyclic systems. This methodology exploits the reactivity of sulfonylated hydroxyl groups in anhydro sugar derivatives to achieve intramolecular cyclization [1].
Tosylation of sugar alcohols such as 1,5-anhydro-D-glucitol demonstrates the selective reactivity patterns essential for bicyclic system formation. The order of hydroxyl group reactivity follows the pattern: 6-OH > 2-OH > 4-OH > 3-OH, which allows for controlled regioselective substitution [1]. In dimolar tosylation reactions, the 2,6-di-O-tosylate emerges as the major product at 35% yield, accompanied by various tri-O-tosylate derivatives [1].
The mechanistic pathway involves nucleophilic displacement of the tosylate leaving group by an appropriately positioned hydroxyl group. This SN2-type reaction proceeds with inversion of configuration at the carbon bearing the tosylate group, establishing the stereochemical outcome of the cyclization process [2]. The activation of 2-deoxy-sugar hemiacetals with p-toluenesulfonic anhydride demonstrates this principle, where quantitative conversion to α-glycosyl tosylate intermediates occurs, which then undergo stereoselective β-anomer formation through SN2 pathways [2].
| Substrate | Major Product | Yield (%) | Selectivity Pattern |
|---|---|---|---|
| 1,5-Anhydro-D-glucitol | 2,6-di-O-tosylate | 35 | 6-OH > 2-OH > 4-OH > 3-OH [1] |
| 4,6-Dimesylated derivatives | 1,4-Anhydro products | Variable | Azide displacement preferred [1] |
| Hemiacetal substrates | α-Glycosyl tosylates | Quantitative | β-Anomer formation via SN2 [2] |
The formation of dioxabicyclic systems through this approach requires careful control of reaction conditions and protecting group strategies. The use of sodium azide in dimethylformamide as an alternative nucleophile can suppress unwanted side reactions, with azide displacement preferred over cyclization in certain cases [1].
Transition metal catalysis provides powerful methodologies for constructing dioxabicyclic systems through controlled etherification processes. Iron(III) triflate has emerged as an environmentally benign catalyst for direct etherification of alcohols, enabling selective synthesis of both symmetrical and unsymmetrical ethers [3].
The iron-catalyzed etherification proceeds through a mechanism involving zero-order kinetics for symmetrical ether formation and first-order kinetics for unsymmetrical ether formation. Electron paramagnetic resonance measurements confirm that the iron oxidation state remains unchanged throughout the catalytic cycle, indicating a non-redox mechanism [3]. The addition of ammonium chloride as an additive suppresses side reactions and ensures selective ether formation even on challenging substrates containing electron-donating substituents [3].
Palladium-catalyzed oxidative cyclization represents another approach for bicyclic ether construction. A cascade reaction involving oxidative cyclization-redox relay-π-allyl-palladium cyclization has been developed to provide efficient access to bicyclic ether scaffolds from linear diene-diol substrates [4]. This methodology affords complete diastereoselectivity for cis-ring fusion, demonstrating the power of transition metal catalysis in controlling stereochemical outcomes [4].
Rhodium-catalyzed allylic etherification using copper(I) alkoxides as nucleophiles provides a regioselective and enantiospecific route to cyclic ethers [5]. The transmetalation process diminishes the basicity of alkali-metal alkoxides, promoting etherification of soft metal-allyl electrophiles and enabling stereospecific formation of both cis- and trans-disubstituted cyclic ethers [5].
Trimethylsilyl triflate catalysis represents a cornerstone methodology for stereoselective synthesis of complex organic molecules, including dioxabicyclic systems. The Lewis acid properties of trimethylsilyl triflate enable activation of carbonyl compounds and acetals toward nucleophilic attack by silyl enol ethers, providing precise stereochemical control [6].
The mechanism of trimethylsilyl triflate-catalyzed reactions involves initial coordination of the Lewis acid to the oxygen atom of aldehydes or acetals, followed by nucleophilic attack of the silyl enol ether [6]. Computational studies reveal that metal chloride-promoted Mukaiyama aldol reactions favor a stepwise mechanism over the concerted pathway observed in uncatalyzed reactions [7]. The lowest energy pathway corresponds to simultaneous carbon-carbon bond formation and chlorine atom shift in the rate-determining step, with activation barriers as low as 12 kJ mol⁻¹ for titanium tetrachloride-promoted reactions [7].
Stereocontrol in these transformations arises from the linear transition state geometry imposed by the poor ligating properties of siloxy groups [8]. This contrasts with traditional aldol reactions that proceed through six-membered cyclic transition states, allowing for different stereochemical outcomes depending on substrate structure and reaction conditions [8].
Key mechanistic features of trimethylsilyl triflate catalysis:
The application of this methodology to dioxabicyclic system synthesis requires careful optimization of reaction conditions, including temperature control, solvent selection, and catalyst loading. Stereochemical outcomes can be modulated through choice of silyl enol ether geometry and substitution pattern, providing access to both syn and anti products depending on synthetic requirements [9].
The Mukaiyama aldol reaction has evolved into one of the most versatile tools for constructing complex polycyclic systems, including dioxabicyclic frameworks. This Lewis acid-catalyzed process between silyl enol ethers and carbonyl compounds provides exceptional control over stereochemistry and regioselectivity [10].
The general mechanism involves Lewis acid activation of the carbonyl component, followed by nucleophilic attack of the silyl enol ether to generate β-hydroxycarbonyl products [10]. Titanium tetrachloride-catalyzed reactions proceed through attack of aldehyde oxygen to titanium, release of chloride ion, and subsequent chloride attack on the silyl enol ether to generate the active enolate species [10].
For fused ring system construction, the Mukaiyama aldol reaction offers several advantages over traditional aldol methodologies. The use of stable silyl enol ethers allows for precise control of enolate geometry, leading to predictable stereochemical outcomes [8]. The reaction tolerates a wide range of functional groups and can be conducted under mild conditions, making it suitable for complex molecule synthesis [10].
Stereochemical control factors in Mukaiyama aldol reactions:
| Factor | Effect | Mechanistic Basis |
|---|---|---|
| Silyl enol ether geometry | Determines product stereochemistry | Linear transition state topology [8] |
| Lewis acid choice | Modulates reaction rate and selectivity | Electronic activation of carbonyl [7] |
| Temperature | Controls kinetic vs thermodynamic product formation | Activation barrier differences [10] |
| Solvent polarity | Influences ion-pair interactions | Stabilization of charged intermediates [10] |
Recent developments in catalytic asymmetric Mukaiyama aldol reactions have expanded the utility of this transformation for enantioselective synthesis. Chiral Lewis acids and organocatalysts provide access to enantioenriched products with high selectivity, enabling construction of optically active dioxabicyclic systems [10].
The integration of Mukaiyama aldol reactions into cascade sequences allows for rapid construction of complex polycyclic frameworks. Sequential aldol reactions, followed by cyclization and functional group manipulation, provide efficient routes to natural product-like scaffolds with multiple stereogenic centers [11].
The synthesis of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol requires sophisticated protection-deprotection strategies to achieve selective modification of multiple hydroxyl groups. These strategies must balance stability under reaction conditions with ease of removal when desired functionality installation is complete [12].
Common protecting groups for carbohydrate synthesis:
| Protecting Group | Introduction Reagent | Removal Conditions | Stability Profile |
|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride + base | Basic hydrolysis (NaOH/MeOH) | Base-labile, acid-stable [12] |
| Benzyl (Bn) | Benzyl bromide + base | Hydrogenolysis (H₂/Pd) | Acid-stable, reduction-labile [12] |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride + imidazole | Fluoride ions (TBAF) | Acid-labile, fluoride-labile [12] |
| Isopropylidene | Acetone + acid catalyst | Acidic hydrolysis | Acid-labile, base-stable [12] |
Orthogonal protection strategies enable sequential deprotection under distinct conditions, allowing precise control over reaction pathways [12]. The combination of benzyl groups (removed via hydrogenolysis) with acetyl groups (removed via base) exemplifies this approach, as does the pairing of isopropylidene acetals (acid-labile) with silyl ethers (fluoride-labile) [12].
Regioselective protection exploits differences in hydroxyl reactivity, with primary hydroxyls typically showing greater reactivity than secondary ones [12]. This enables selective silylation of primary positions while leaving secondary hydroxyls unprotected for further transformation [13].
Selective deprotection protocols:
Challenges in protection strategies include steric hindrance from bulky groups, deprotection compatibility with sensitive functional groups, and avoiding overprotection through careful stoichiometric control [12]. For glucose derivatives, acetylating all hydroxyls without selectivity requires precise reagent ratios to prevent unwanted substitution patterns [12].
The development of mild deprotection methods has expanded the utility of protecting group strategies. Enzymatic deprotection using lipases provides exceptionally mild conditions for ester hydrolysis, enabling deprotection in the presence of base-sensitive functionality [13]. Similarly, the use of catecholborane in the presence of Wilkinson's catalyst allows selective deprotection of triethylsilyl ethers in the presence of other silyl protecting groups [15].